![molecular formula C7H11NO B13180311 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one is an organic compound with the molecular formula C7H11NO It features a cyclopropyl ring attached to an aminomethyl group and a prop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one typically involves the reaction of cyclopropylamine with propargyl bromide under basic conditions to form the intermediate 1-(aminomethyl)cyclopropylprop-2-yn-1-one. This intermediate is then subjected to partial hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aminomethyl derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one: Similar structure but with a triple bond instead of a double bond.
Prop-2-en-1-one derivatives: Compounds with similar enone moieties but different substituents on the cyclopropyl ring.
Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one is unique due to its combination of a cyclopropyl ring, aminomethyl group, and enone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclopropyl]prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)7(5-8)3-4-7/h2H,1,3-5,8H2 |
Clave InChI |
COCIQANGTWDOET-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


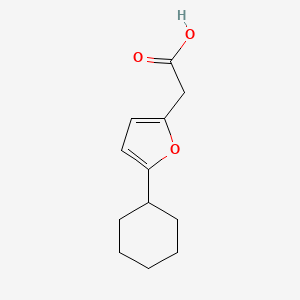
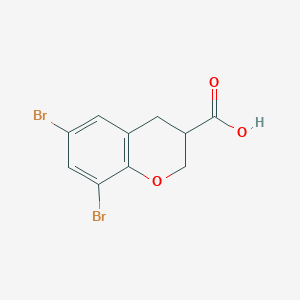

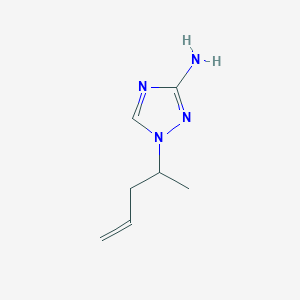
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)

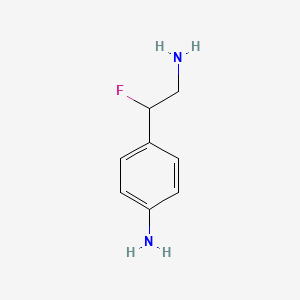
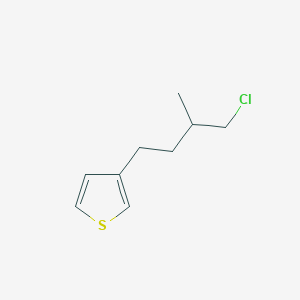
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
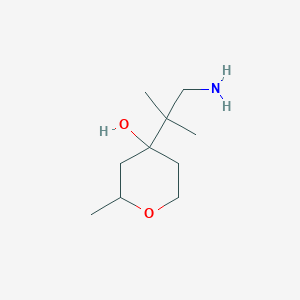

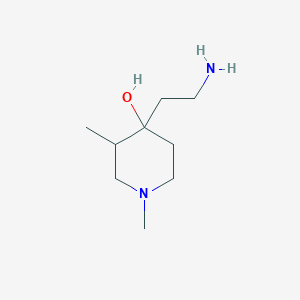
![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
